molecular formula C11H11NO B076814 2,4-Dimethylquinoline 1-oxide CAS No. 14300-12-0

2,4-Dimethylquinoline 1-oxide

Cat. No. B076814
CAS RN: 14300-12-0
M. Wt: 173.21 g/mol
InChI Key: KZZPVCLLJFIKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylquinoline 1-oxide (DMQO) is a chemical compound that has been extensively studied due to its unique properties. DMQO is a heterocyclic organic compound that has a quinoline ring with two methyl groups at positions 2 and 4, and an oxide group at position 1. DMQO has been widely used in scientific research due to its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress.

Mechanism Of Action

The mechanism of action of 2,4-Dimethylquinoline 1-oxide involves the generation of ROS, which can lead to damage to cellular components. 2,4-Dimethylquinoline 1-oxide generates ROS by undergoing a one-electron oxidation reaction, which produces a 2,4-Dimethylquinoline 1-oxide radical cation. The 2,4-Dimethylquinoline 1-oxide radical cation then reacts with molecular oxygen to produce superoxide anion, which can then react with other molecules to produce other ROS such as hydrogen peroxide and hydroxyl radical.

Biochemical And Physiological Effects

2,4-Dimethylquinoline 1-oxide has been shown to have several biochemical and physiological effects. 2,4-Dimethylquinoline 1-oxide has been shown to induce oxidative stress in cells, which can lead to damage to cellular components such as proteins, lipids, and DNA. 2,4-Dimethylquinoline 1-oxide has also been shown to induce apoptosis in cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. In addition, 2,4-Dimethylquinoline 1-oxide has been shown to activate several signaling pathways that are involved in cellular stress responses.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress. Another advantage of using 2,4-Dimethylquinoline 1-oxide is its ability to activate several signaling pathways that are involved in cellular stress responses. One limitation of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for research involving 2,4-Dimethylquinoline 1-oxide. One direction is to further explore the signaling pathways that are activated by 2,4-Dimethylquinoline 1-oxide, and to investigate their roles in cellular stress responses. Another direction is to investigate the potential therapeutic applications of 2,4-Dimethylquinoline 1-oxide, such as its use in cancer treatment. Finally, future research could focus on developing new methods for synthesizing 2,4-Dimethylquinoline 1-oxide that are more efficient and environmentally friendly.

Synthesis Methods

2,4-Dimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,4-dimethylquinoline with hydrogen peroxide, the oxidation of 2,4-dimethylquinoline with potassium permanganate, and the oxidation of 2,4-dimethylquinoline with lead tetraacetate. The most commonly used method for synthesizing 2,4-Dimethylquinoline 1-oxide is the oxidation of 2,4-dimethylquinoline with hydrogen peroxide.

Scientific Research Applications

2,4-Dimethylquinoline 1-oxide has been widely used in scientific research due to its ability to induce oxidative stress in cells. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. 2,4-Dimethylquinoline 1-oxide induces oxidative stress by generating ROS, which can lead to damage to cellular components such as proteins, lipids, and DNA.

properties

IUPAC Name

2,4-dimethyl-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZPVCLLJFIKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C2=CC=CC=C12)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylquinoline 1-oxide

CAS RN

14300-12-0
Record name Quinoline, 2,4-dimethyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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